N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbenzamide
Description
N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring, an ethoxyphenyl group, and a carbamothioyl linkage, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-3-30-19-10-8-18(9-11-19)28-26-20-12-7-17(14-21(20)27-28)24-23(31)25-22(29)16-6-4-5-15(2)13-16/h4-14H,3H2,1-2H3,(H2,24,25,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMMDGOPACJTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The ethoxyphenyl group is then introduced through a substitution reaction, followed by the formation of the carbamothioyl linkage. The final step involves the coupling of the benzotriazole derivative with 3-methylbenzamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity, while the carbamothioyl linkage can modulate its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbenzamide
- N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methylbenzamide
- N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide
Uniqueness
N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its benzotriazole core provides stability and reactivity, while the ethoxyphenyl group enhances its binding interactions. The carbamothioyl linkage adds further versatility, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
